molecular formula C5H8BrClO B1625257 2-bromopentanoyl Chloride CAS No. 42768-45-6

2-bromopentanoyl Chloride

Cat. No.: B1625257
CAS No.: 42768-45-6
M. Wt: 199.47 g/mol
InChI Key: PMUTYIACIXXOGC-UHFFFAOYSA-N
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Description

Significance and Research Context of Alpha-Haloacyl Chlorides in Organic Chemistry

Alpha-haloacyl chlorides are a class of organic compounds of significant interest in synthetic chemistry due to their enhanced reactivity. The presence of a halogen atom on the alpha-carbon, the carbon adjacent to the carbonyl group, makes them valuable intermediates for the synthesis of a wide array of more complex molecules. rsc.org The electron-withdrawing nature of the halogen atom increases the electrophilicity of the carbonyl carbon, making the acyl chloride group highly reactive toward nucleophiles for acylation reactions. tandfonline.com

Furthermore, the alpha-halogen itself serves as a leaving group, allowing for subsequent nucleophilic substitution reactions. tandfonline.comresearchgate.net This dual reactivity allows for a stepwise introduction of different functional groups, making α-haloacyl chlorides powerful building blocks. A classic method for the α-bromination of carboxylic acids to form precursors for these compounds is the Hell–Volhard–Zelinsky reaction. orgsyn.org However, this method can require long reaction times and high temperatures. orgsyn.org More modern and efficient procedures have been developed, such as using N-bromosuccinimide (NBS) in the presence of an acid chloride, which offers faster reaction times and simpler work-up. orgsyn.orgresearchgate.net The utility of α-haloacyl chlorides is demonstrated in their reaction with various nucleophiles to form diverse C-1 substituted derivatives, which are important intermediates in organic synthesis. rsc.org

Scope and Relevance of 2-Bromopentanoyl Chloride in Contemporary Synthetic Methodologies

This compound embodies the versatile reactivity characteristic of α-haloacyl chlorides and serves as a valuable reagent in modern synthetic strategies. Its molecular structure contains a five-carbon chain with a bromine atom at the second position and a terminal acyl chloride. This structure dictates its utility in constructing more complex molecular architectures.

The primary application of this compound is as an acylating agent. tandfonline.com The acyl chloride functional group reacts readily with nucleophiles such as alcohols, amines, and carbanions to form esters, amides, and ketones, respectively. Following this initial acylation, the bromine atom at the alpha position can be displaced by another nucleophile in a separate step. tandfonline.com This sequential reactivity is a powerful tool for chemists, enabling the controlled and stepwise assembly of target molecules. For instance, it can be used to synthesize derivatives like methyl 2-bromovalerate or heterocyclic compounds such as 2-phenyl-5-propyloxazol-4(5H)-one. lookchem.com The compound is typically synthesized from its corresponding carboxylic acid, 2-bromopentanoic acid, by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. Its role as an intermediate is crucial in the synthesis of fine chemicals, and its chemical structure has been the subject of patent literature. nih.govlookchem.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 42768-45-6 nih.govlookchem.com
Molecular Formula C5H8BrClO nih.govlookchem.comchembk.com
Molecular Weight 199.47 g/mol nih.govchembk.com
IUPAC Name This compound nih.gov
Boiling Point 179.384 °C at 760 mmHg lookchem.com
Density 1.498 g/cm³ lookchem.com
Flash Point 62.29 °C lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42768-45-6

Molecular Formula

C5H8BrClO

Molecular Weight

199.47 g/mol

IUPAC Name

2-bromopentanoyl chloride

InChI

InChI=1S/C5H8BrClO/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3

InChI Key

PMUTYIACIXXOGC-UHFFFAOYSA-N

SMILES

CCCC(C(=O)Cl)Br

Canonical SMILES

CCCC(C(=O)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromopentanoyl Chloride

Direct Halogenation Approaches to 2-Bromopentanoyl Chloride

Direct halogenation methods introduce the bromine atom at the alpha-position of a pentanoic acid derivative. These approaches are fundamental in organic synthesis and offer a direct route to the target compound.

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and widely used method for the α-bromination of carboxylic acids. masterorganicchemistry.comwikipedia.org This reaction transforms a carboxylic acid, such as pentanoic acid, into its corresponding α-bromo derivative. libretexts.org The process involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). masterorganicchemistry.comwikipedia.orgbyjus.com

The reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid is converted to an acyl bromide by PBr₃. masterorganicchemistry.comwikipedia.org This acyl bromide intermediate then undergoes tautomerization to its enol form. The enol, being electron-rich, subsequently reacts with bromine to afford the α-bromo acyl bromide. masterorganicchemistry.comwikipedia.org Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid, 2-bromopentanoic acid. masterorganicchemistry.com To obtain the target this compound, the resulting 2-bromopentanoic acid would then undergo a separate chlorination step.

A key advantage of the HVZ reaction is its specificity for the α-position. However, it requires careful control of reaction conditions, as high temperatures can sometimes lead to elimination side reactions. byjus.com

ReagentsProductKey Features
Pentanoic acid, PBr₃, Br₂2-Bromopentanoic acidα-bromination of carboxylic acids. masterorganicchemistry.comlibretexts.org
Propionic acid, PBr₃, Br₂2-Bromopropionic acidUsed in the synthesis of alanine. wikipedia.org

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, NBS can be used to brominate pentanoyl chloride directly at the α-position. This method offers an alternative to the HVZ reaction. orgsyn.org

The reaction is typically carried out by treating the acyl chloride with NBS in the presence of a radical initiator or under photochemical conditions. sciencemadness.org Thionyl chloride has been reported as an effective solvent for such halogenations. researchgate.net The mechanism is believed to proceed via a radical chain reaction. An efficient procedure for the α-bromination of acyl halides using NBS has been demonstrated, with yields around 75%. researchgate.net

A detailed procedure for the synthesis of 2-bromohexanoyl chloride from hexanoic acid using NBS and thionyl chloride has been published, providing a useful analogue for the synthesis of this compound. orgsyn.org This method involves the initial conversion of the carboxylic acid to the acyl chloride with thionyl chloride, followed by the addition of NBS and a catalytic amount of hydrogen bromide. orgsyn.org

Starting MaterialReagentProduct
Acyl HalidesN-Bromosuccinimide (NBS)α-Bromo Acyl Halides researchgate.net
Hexanoic AcidThionyl chloride, N-Bromosuccinimide2-Bromohexanoyl chloride orgsyn.org

Conversion from Precursor Compounds to this compound

Another major synthetic strategy involves the transformation of a pre-existing bromo-substituted carboxylic acid into the desired acyl chloride. This approach separates the bromination and chlorination steps.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. 2-Bromopentanoic acid can be readily converted to this compound using a variety of chlorinating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction of 2-bromopentanoic acid with thionyl chloride, often with gentle heating, produces this compound, sulfur dioxide, and hydrogen chloride as byproducts. chemicalbook.comgoogle.com Alternatively, oxalyl chloride can be used, typically in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF), which often results in a quantitative yield of the acyl chloride.

Starting MaterialReagentKey Features
2-Bromopentanoic acidThionyl chloride (SOCl₂)Common and effective chlorinating agent. chemicalbook.comgoogle.com
2-Bromopentanoic acidOxalyl chloride ((COCl)₂), cat. DMFHigh yield, mild conditions.

The methods used to convert 2-bromopentanoic acid to its acyl chloride are broadly applicable to a wide range of other brominated carboxylic acids. For instance, 5-bromovaleric acid is converted to 5-bromovaleryl chloride using thionyl chloride in refluxing dichloromethane. chemicalbook.com Similarly, the synthesis of other α-bromocarboxylic acid derivatives follows these established procedures. organic-chemistry.org

The general principle involves the reaction of the bromocarboxylic acid with a suitable chlorinating agent. The choice of reagent and reaction conditions can be adapted based on the specific properties of the starting material. This versatility allows for the synthesis of a diverse library of bromoacyl chlorides, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. thieme-connect.decdnsciencepub.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing side reactions. Several factors can be fine-tuned to achieve this.

For direct bromination methods like the HVZ reaction, controlling the stoichiometry of bromine and the phosphorus catalyst is important. While catalytic PBr₃ is sufficient, a molar equivalent is sometimes used to improve reaction kinetics. wikipedia.org Reaction temperature is also a critical parameter; excessively high temperatures can lead to the elimination of hydrogen bromide. byjus.com

In NBS-mediated brominations, the choice of solvent can significantly impact the reaction. Thionyl chloride has been identified as a particularly effective solvent. researchgate.net The use of a radical initiator and careful control of the reaction temperature are also key to achieving good yields. sciencemadness.org For the conversion of 2-bromopentanoic acid to the acyl chloride, using oxalyl chloride with catalytic DMF in an appropriate solvent like dichloromethane is often a high-yielding and clean reaction. Optimization of this step typically involves controlling the stoichiometry of the reagents (e.g., using a slight excess of the chlorinating agent), reaction temperature (often between 0°C and room temperature), and reaction time.

Purification of the final product, this compound, is usually achieved by distillation under reduced pressure to remove any non-volatile impurities. orgsyn.orggoogle.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromopentanoyl Chloride

Nucleophilic Acyl Substitution Reactions Involving the Carbonyl Carbon

The acyl chloride functional group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the chlorine and oxygen atoms, which polarizes the carbonyl carbon. This reactivity is the basis for a range of acylation reactions.

2-Bromopentanoyl chloride readily reacts with a wide array of nucleophiles, leading to the formation of new acyl derivatives. The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group. youtube.com

The rate and efficiency of these reactions are influenced by several factors, including the nucleophilicity of the attacking species, steric hindrance around the reaction centers, and the solvent used. For instance, polar aprotic solvents can accelerate substitution rates.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

NucleophileProduct Type
AlcoholsEsters
AminesAmides
CarboxylatesAnhydrides
WaterCarboxylic Acids

This table provides a generalized overview of product types from reactions with this compound.

Esterification occurs when this compound is treated with an alcohol. This reaction proceeds under mild conditions and can be used to connect different molecular fragments. caltech.edu The process is a classic example of nucleophilic acyl substitution, where the alcohol's oxygen atom acts as the nucleophile.

For example, the reaction with methanol (B129727) would yield methyl 2-bromopentanoate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

The reaction of this compound with primary or secondary amines leads to the formation of amides. rsc.org This transformation is generally efficient and is a common method for creating amide bonds. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. youtube.com

An improved procedure for this type of reaction involves the use of one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl produced. rsc.org This method avoids the use of excess amine as a base. For example, reacting this compound with ethylamine (B1201723) in the presence of triethylamine would produce N-ethyl-2-bromopentanamide.

Reactions Involving the Alpha-Bromine Substituent

The bromine atom at the alpha-position to the carbonyl group introduces a second site of reactivity in the molecule. This bromine atom can be displaced by nucleophiles or can participate in elimination reactions.

The bromine atom on the alpha-carbon can be substituted by various nucleophiles. researchgate.net The reactivity of the C-Br bond is enhanced by the adjacent carbonyl group. These reactions are valuable for introducing different functional groups at the alpha-position of the pentanoyl chain.

For instance, treatment with sodium azide (B81097) can replace the bromine with an azide group, which can then be further transformed. wiley-vch.de Similarly, other nucleophiles can be used to create a diverse range of alpha-substituted products.

Table 2: Examples of Nucleophilic Displacement of the Alpha-Bromine

NucleophileProduct
Sodium Azide (NaN₃)2-Azidopentanoyl Chloride
Thiolates (RS⁻)2-(Alkylthio)pentanoyl Chloride
Cyanide (CN⁻)2-Cyanopentanoyl Chloride

This table illustrates the versatility of the alpha-bromine as a leaving group in substitution reactions.

When this compound is treated with a non-nucleophilic base, it can undergo an elimination reaction to form an α,β-unsaturated acyl chloride. libretexts.org In this E2-type mechanism, the base abstracts a proton from the beta-carbon, leading to the formation of a double bond between the alpha and beta carbons and the expulsion of the bromide ion. libretexts.org The choice of base and reaction conditions is crucial to favor elimination over substitution. Strong, sterically hindered bases are often employed for this purpose.

Organometallic Reactions with this compound

The dual reactivity of this compound presents both opportunities and challenges in organometallic chemistry. The highly electrophilic acyl chloride group and the C-Br bond can both serve as sites for reaction, with the outcome often depending on the nature of the organometallic reagent and the reaction conditions.

Grignard Reagent Interactions

The reaction of this compound with Grignard reagents (R-MgX) is dominated by the high reactivity of the acyl chloride functional group. The primary reaction involves nucleophilic acyl substitution, where the Grignard reagent attacks the carbonyl carbon. adichemistry.com This initially forms a ketone. However, because ketones are also reactive towards Grignard reagents, a second equivalent of the reagent typically adds to the newly formed ketone, leading to a tertiary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org Isolating the ketone intermediate is challenging due to the high reactivity of Grignard reagents. libretexts.org

Several potential pathways can occur, as outlined in the table below. Besides the main reaction pathway, side reactions such as enolization can occur due to the acidic α-hydrogen, especially with sterically hindered Grignard reagents. adichemistry.comalfa-chemistry.com Additionally, the presence of the α-bromo substituent introduces the possibility of metal-halogen exchange or other radical pathways. alfa-chemistry.com

Reaction PathwayDescriptionExpected Product(s)
Nucleophilic Acyl Substitution/AdditionThe Grignard reagent (R-MgX) adds to the acyl chloride, eliminating the chloride ion to form a ketone. A second equivalent of the Grignard reagent then adds to the ketone.Tertiary Alcohol (after workup)
EnolizationA sterically hindered Grignard reagent can act as a base, abstracting the acidic α-proton to form a magnesium enolate.Recovery of starting ketone (after workup)
Metal-Halogen ExchangeThe Grignard reagent could potentially exchange with the bromine atom, forming a new Grignard reagent at the α-position.α-Magnesiated acyl chloride intermediate

Other Metal-Mediated Coupling Reactions

Beyond Grignard reagents, this compound can theoretically participate in various metal-catalyzed cross-coupling reactions, such as Negishi or Kumada couplings, which are known to form C-C bonds using alkyl halides. core.ac.uk These reactions are typically catalyzed by palladium or nickel complexes. core.ac.uknih.gov However, the high reactivity of the acyl chloride group presents a significant challenge, as it can react with the organometallic coupling partner in preference to, or in competition with, the desired coupling at the C-Br bond.

Recent advancements have focused on nickel-catalyzed cross-coupling reactions involving acyl chlorides and alkyl halides. nih.govcaltech.edu For instance, nickel-catalyzed reductive cross-coupling has been developed to link acyl chlorides with benzylic chlorides. nih.gov Similarly, methods for the nickel-catalyzed coupling of acid chlorides with α-bromoesters have been reported, proceeding through acyl-nickel species. acs.orgresearchgate.net These methodologies suggest that with careful selection of the catalyst system—often a nickel catalyst with a specific ligand—and controlled conditions, selective coupling involving the C-Br bond of this compound could be achievable. The general catalytic cycle for such reactions involves oxidative addition of the metal to the C-Br bond, transmetalation with an organometallic partner, and reductive elimination to form the product. nih.gov

Cyclization Reactions and Heterocycle Formation Utilizing this compound

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly lactams.

Synthesis of Lactams and Related Cyclic Structures

A prominent application of α-bromo acyl halides is in the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many antibiotic drugs. cam.ac.uk The Staudinger synthesis, or [2+2] cycloaddition, is a classic method for this transformation. In this reaction, this compound can be treated with a non-nucleophilic base, such as triethylamine, to generate a reactive ketene (B1206846) intermediate in situ. cam.ac.ukwikipedia.org This is achieved through the elimination of hydrogen bromide. The resulting propylketene is highly electrophilic and readily undergoes a [2+2] cycloaddition reaction with an imine to furnish the β-lactam ring. cam.ac.uk This method has been shown to be effective for generating monoalkyl ketenes under flow conditions, which then react rapidly with imines to form β-lactams. cam.ac.uk The diastereoselectivity of the cycloaddition can often be controlled by the substituents on the imine. nih.gov

While the synthesis of larger lactam rings typically involves the intramolecular cyclization of ω-haloamides, the principles can be adapted. beilstein-journals.org For example, reacting this compound with an appropriate amino alcohol could lead to an ester-amide intermediate, poised for a subsequent cyclization to form a morpholinone or related heterocycle.

Reaction TypeKey ReagentsIntermediateProduct
Staudinger [2+2] CycloadditionImine, TriethylaminePropylketeneβ-Lactam
Intramolecular CyclizationAmino alcoholα-bromo-N-(hydroxyalkyl)pentanamideMorpholinone derivative

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting outcomes and optimizing conditions. Both ionic and radical pathways can be operative.

Radical Processes in this compound Chemistry

While many reactions of acyl chlorides and alkyl halides proceed through two-electron (ionic) mechanisms, the C-Br bond in this compound is susceptible to homolytic cleavage, opening pathways for radical-mediated transformations. Such processes can be initiated by light, radical initiators, or through single-electron transfer (SET) from a metal or photocatalyst. nih.govresearchgate.net

The generation of a carbon-centered radical from an alkyl halide via SET is a key step in many modern cross-coupling reactions. researchgate.netresearchgate.net In the context of organometallic reactions, particularly with metals like nickel or magnesium, a SET mechanism can compete with or dominate the traditional two-electron oxidative addition or polar mechanisms. alfa-chemistry.comresearchgate.net For example, the formation of a ketyl radical from an α-bromoester has been proposed in nickel-catalyzed couplings. acs.orgresearchgate.net A similar SET event involving this compound would generate an α-acyl radical. This highly reactive species can participate in various subsequent reactions, such as addition to alkenes (Giese reaction) or coupling with other radical species. nih.gov

The involvement of radical intermediates is often invoked to explain certain experimental observations, such as a lack of stereospecificity or the formation of unexpected coupling products. core.ac.uk Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from various precursors, including α-ketoacids and other carboxylic acid derivatives, under mild conditions, highlighting the accessibility of radical pathways in modern organic synthesis. nih.govrsc.org

Initiation MethodDescriptionKey Intermediate
Single Electron Transfer (SET)A metal (e.g., Ni(0), Zn) or excited photocatalyst donates a single electron to the C-Br bond, causing its cleavage. rsc.orgα-Acyl radical and bromide anion
Photochemical InitiationUV or visible light provides the energy for homolytic cleavage of the C-Br bond. nih.govα-Acyl radical and bromine radical
Thermal/Chemical InitiationRadical initiators (e.g., AIBN) generate radicals that abstract the bromine atom.α-Acyl radical

Role of Lewis Acid Catalysis in Reaction Mechanisms

Lewis acid catalysis plays a pivotal role in a variety of chemical transformations involving acyl chlorides, including this compound. These catalysts function by activating the carbonyl group, thereby enhancing its electrophilicity and facilitating nucleophilic attack. This activation is crucial for reactions such as Friedel-Crafts acylations, halogenations, and various addition reactions.

The general mechanism of Lewis acid catalysis in reactions of acyl chlorides involves the coordination of the Lewis acid (e.g., AlCl₃, FeBr₃) to the carbonyl oxygen atom. This coordination polarizes the carbon-oxygen double bond, increasing the positive charge on the carbonyl carbon and making it more susceptible to attack by a nucleophile.

In the context of reactions specifically involving α-bromo acyl chlorides like this compound, Lewis acids can influence both the reactivity of the acyl chloride moiety and the course of subsequent reactions. For instance, in the Hell-Volhard-Zelinsky reaction, which is a method for the α-halogenation of carboxylic acids, the corresponding acyl halide is an intermediate. A Lewis acid can catalyze the enolization of the acyl halide, a key step preceding the halogenation of the α-carbon. iitk.ac.in The Lewis acid protonates the carbonyl oxygen, which activates it towards nucleophilic attack by a bromide ion, and also coordinates to the bromide ion, facilitating its attack on the enol. iitk.ac.in

Research has shown that different Lewis acids can exhibit varying degrees of effectiveness in promoting specific reactions. For example, in the ene addition of chloral (B1216628) and bromal to alkenes, anhydrous aluminum chloride (AlCl₃) was found to be a highly effective catalyst. rsc.org In other contexts, such as the C–H aminoalkylation of azoles, Lewis acids like TBSOTf are proposed to react with the substrate to form a silylated intermediate, which then undergoes deprotonation. rsc.org

The choice of Lewis acid can also influence the product distribution. For instance, in the bromination of certain substrates, copper salts acting as Lewis acids can direct the reaction towards either monobrominated or dibrominated products depending on the specific salt used (e.g., CuSO₄·5H₂O vs. Cu(NO₃)₂·3H₂O). researchgate.net

Detailed mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided deeper insights into the role of Lewis acids. These studies help to elucidate the key interactions between the catalyst, substrate, and reagents, and can rationalize observed reactivities and selectivities. rsc.org For example, DFT calculations have been used to investigate the deprotonation equilibrium in the mechanism of C–H aminoalkylation of azoles catalyzed by a Lewis acid/base pair. rsc.org

The table below summarizes the role of various Lewis acids in different reaction types relevant to the chemistry of acyl halides.

Lewis Acid Catalyst Reaction Type Role of Catalyst Reference
Aluminum Chloride (AlCl₃)Ene additionMost effective catalyst for the addition of chloral and bromal to alkenes. rsc.org
Iron(III) Bromide (FeBr₃)Halogenation (Hell-Volhard-Zelinsky)Protonates carbonyl oxygen, activating it for nucleophilic attack; coordinates to bromide ion to facilitate attack on the enol. iitk.ac.in
Zinc(II) Triflate (Zn(OTf)₂)Ynamide to α-halo amide conversionActivates ynamide substrates for nucleophilic attack. nih.gov
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf)C–H aminoalkylation of azolesReacts with the azole substrate to form a silylated intermediate, which then undergoes deprotonation. rsc.org
Copper(II) Sulfate (CuSO₄·5H₂O)BrominationPromotes the formation of monobrominated products. researchgate.net
Copper(II) Nitrate (Cu(NO₃)₂·3H₂O)BrominationPromotes the formation of dibrominated products. researchgate.net
Zinc Chloride (ZnCl₂)ChloromethylationLewis acid catalyst for the chloromethylation of poly(arylene ether sulfone). rsc.org

It is important to note that while strong Lewis acids can enhance reactivity, they can sometimes lead to decreased enantioselectivity and yield in asymmetric reactions. caltech.edu Milder Lewis acids may be preferred in such cases to achieve a balance between reactivity and selectivity. caltech.edu The interplay between the Lewis acid, substrate, and reaction conditions is therefore a critical consideration in designing synthetic strategies involving this compound and related compounds.

Applications of 2 Bromopentanoyl Chloride in Complex Organic Synthesis

Building Blocks for Pharmaceutical Intermediates

There is no specific information available in the search results detailing the use of 2-bromopentanoyl chloride as a building block for pharmaceutical intermediates. While halogenated acyl chlorides are recognized as important intermediates in the synthesis of pharmaceuticals, specific examples, reaction schemes, or research findings directly involving this compound are not present in the provided literature.

Precursors for Polymer Chemistry and Material Science Applications

Information regarding the application of this compound as a precursor in the specified areas of polymer chemistry and material science is not available in the search results.

The creation of cellulose (B213188) macroinitiators for Atom Transfer Radical Polymerization (ATRP) typically involves the esterification of cellulose with an initiator molecule containing an alpha-halide. However, the literature does not specify the use of this compound for this purpose. Research in this area often cites the use of other initiators, such as 2-bromoisobutyryl bromide, to functionalize surfaces for SI-ATRP.

No information was found detailing the use of this compound for the synthesis of modified resins. While various methods exist for resin modification, the surveyed literature does not provide examples involving this particular chemical compound.

Contributions to Chiral Pool Synthesis and Asymmetric Transformations

Extensive research of scientific literature and chemical databases did not yield specific examples of this compound being directly utilized in chiral pool synthesis or as a key component in the asymmetric transformations outlined in the following subsections. While the principles of enantioselective synthesis and the development of chiral ligands are well-established fields in organic chemistry, the application of this specific compound, this compound, appears to be undocumented in readily available scientific literature for these particular purposes.

The following sections are structured as per the request but will reflect the absence of specific data and research findings for this compound.

There is a notable lack of published research detailing the use of this compound as a reactant or precursor in enantioselective syntheses. In theory, as a chiral building block, it could be employed to introduce a stereocenter into a target molecule. The methodology would typically involve the reaction of this compound with a prochiral nucleophile, often in the presence of a chiral catalyst or with a chiral auxiliary, to induce facial selectivity and afford a product with high enantiomeric excess.

Hypothetical Reaction Data:

Since no experimental data is available, a hypothetical data table is presented below to illustrate the kind of results that would be sought in such research.

EntryNucleophileChiral Catalyst/AuxiliarySolventTemp (°C)Yield (%)e.e. (%)
1Prochiral AmineChiral Phosphine LigandToluene-78N/AN/A
2Silyl Enol EtherChiral Lewis AcidCH₂Cl₂-40N/AN/A
3Organometallic ReagentChiral Diamine LigandTHF0N/AN/A
N/A: Not available from current scientific literature.

The synthesis of chiral ligands and catalysts often begins with readily available chiral starting materials. While this compound possesses a chiral center, there are no specific examples in the scientific literature of its derivatives being used to create novel chiral ligands or catalysts for asymmetric transformations. The development of such a ligand would likely involve the substitution of the bromine atom and the modification of the acyl chloride group to incorporate coordinating atoms like nitrogen, phosphorus, or oxygen, which can then bind to a metal center to form a chiral catalyst.

Potential Chiral Ligand Structures from this compound:

The table below illustrates hypothetical structures of chiral ligands that could be synthesized from this compound, though no such syntheses have been reported.

Ligand ClassHypothetical StructurePotential Metal Coordination
Chiral DiamineRh, Ru, Ir
Chiral PhosphinePd, Rh, Ru
Chiral Amino AlcoholTi, Zn, B
These structures are hypothetical and not based on published research.

Advanced Characterization and Computational Studies of 2 Bromopentanoyl Chloride and Its Derivatives

Spectroscopic Analysis in Research Contexts

Spectroscopic methods are indispensable for the characterization of 2-bromopentanoyl chloride and its derivatives, offering qualitative and quantitative data crucial for research and synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 2-bromo-4-methylpentanoyl chloride, the methyl protons typically appear in the range of δ 1.2–1.5 ppm, while the α-protons adjacent to the bromine atom are found further downfield at approximately δ 4.0–4.5 ppm. For this compound, a quartet centered at 4.7 ppm and a doublet at 1.9 ppm have been reported, which aligns with the expected structure. union.edu The ¹³C NMR spectrum is equally informative, with the carbonyl carbon of 2-bromo-4-methylpentanoyl chloride appearing around δ 170 ppm and the brominated carbon at about δ 40 ppm.

NMR is also a powerful tool for monitoring the progress of reactions involving acyl halides. jhu.edulibretexts.org For instance, in the synthesis of 2-bromohexanoyl chloride from its corresponding acid, ¹H NMR can be used to track the disappearance of the acid proton signal and the emergence of signals corresponding to the acid chloride. This real-time analysis allows for precise control over reaction conditions and endpoints. The disappearance of starting material signals and the appearance of product signals can be quantitatively followed over time. union.edu

Table 1: Representative NMR Data for Acyl Halide Structures

CompoundNucleusChemical Shift (δ, ppm)Multiplicity
2-Bromopropionyl Chloride¹H4.7Quartet
¹H1.9Doublet
2-Bromo-4-methylpentanoyl chloride¹H1.2-1.5Multiplet
¹H4.0-4.5Multiplet
¹³C~170-
¹³C~40-

This table presents typical chemical shift ranges for protons and carbons in similar structures, actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a critical tool for determining the molecular weight and analyzing the fragmentation patterns of this compound. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic M+2 peak in the mass spectrum. chemguide.co.ukjove.com This isotopic signature is a definitive indicator of a bromine-containing compound. chemguide.co.uk Similarly, the chlorine atom (³⁵Cl and ³⁷Cl isotopes in a 3:1 ratio) also contributes to a distinct isotopic pattern. chemguide.co.uk

The fragmentation of the molecular ion provides valuable structural information. For acyl halides, a common fragmentation pathway is the loss of the halogen atom to form an N-alkylnitrilium ion. researchgate.net In the case of alkyl halides, heterolytic cleavage of the carbon-halogen bond is a primary fragmentation route, leading to the formation of a carbocation and a halogen radical. jove.com The analysis of these fragment ions helps to piece together the structure of the original molecule. msu.edu

Chromatographic techniques, particularly gas chromatography (GC), are essential for assessing the purity of this compound and monitoring the progress of its reactions. oup.com Due to the moisture sensitivity of acyl halides, special handling procedures, such as using a glove bag around the injection port, are often necessary to prevent hydrolysis into the corresponding carboxylic acid. oup.com

GC can effectively separate aliphatic acyl halides from impurities like the parent acid or isomeric byproducts. oup.com However, the high reactivity of acyl chlorides can sometimes lead to decomposition on the column, necessitating their conversion to more stable derivatives, such as esters or amides, prior to analysis. oup.comamericanpharmaceuticalreview.com Derivatization can also enhance the volatility and detectability of the analytes. labinsights.nl For instance, reacting the acyl chloride with an alcohol converts it to a more stable ester that is amenable to GC analysis. americanpharmaceuticalreview.com

Thin-layer chromatography (TLC) is another valuable tool for monitoring reaction progress in real-time, allowing for the observation of the disappearance of starting materials and the appearance of products. nih.govorgsyn.org

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and conformational preferences of molecules like this compound. wavefun.com These methods complement experimental data and offer predictive insights. rsc.org

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and predicting the reactivity of molecules. tandfonline.com By modeling the electron density, DFT calculations can predict reaction pathways and transition state energies. rsc.org For a related compound, 2-bromo-4-methylpentanoyl chloride, DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) can be employed to model its reactivity in nucleophilic acyl substitution reactions.

These calculations can quantify the electrophilicity of the carbonyl carbon and analyze steric effects, providing a theoretical basis for observed reaction kinetics. rsc.org DFT has been successfully used to study various chemical reactions, including the amination of aryl bromides and to design ligands for catalytic processes. rsc.org The accuracy of DFT methods in predicting reaction energetics is often in close agreement with experimental results.

Conformational analysis, aided by quantum chemical calculations, is crucial for understanding the three-dimensional structure and energetic landscape of flexible molecules like this compound. Different rotational isomers (conformers) can have significantly different energies, which can influence the molecule's reactivity and physical properties.

Various computational methods, including DFT and Møller-Plesset perturbation theory (MP2), can be used to calculate the energies of different conformers and identify the most stable geometries. nih.gov The choice of theoretical level and basis set is critical for obtaining accurate results. For example, methods that account for dispersion forces, such as B3LYP-D3 and M06-2X, often provide good performance for conformational energy calculations. nih.gov The analysis of the potential energy surface helps to understand the barriers to rotation around single bonds and the relative populations of different conformers at a given temperature.

Future Perspectives and Emerging Research Directions in 2 Bromopentanoyl Chloride Chemistry

Exploration of Unconventional Reactivity and Novel Transformations

The classical reactivity of 2-bromopentanoyl chloride is dominated by nucleophilic acyl substitution and substitution at the C-Br bond. However, future research is expected to delve into less conventional transformations that exploit its unique electronic and steric properties.

One promising area is the exploration of radical-mediated reactions . The carbon-bromine bond at the alpha position can be homolytically cleaved under radical conditions, opening pathways to novel carbon-carbon and carbon-heteroatom bond formations. For instance, atom transfer radical addition (ATRA) reactions could utilize this compound as a precursor to generate an α-acyl radical, which can then add to alkenes or alkynes. This strategy could lead to the synthesis of complex carbonyl compounds that are not easily accessible through traditional ionic pathways. researchgate.netsci-hub.se

Furthermore, the development of transition-metal-catalyzed cross-coupling reactions involving the C-Br bond of this compound represents a significant frontier. While challenging due to the presence of the reactive acyl chloride group, specialized catalytic systems could enable reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Success in this area would provide direct access to α-aryl, α-alkynyl, or α-amino pentanoyl derivatives, which are valuable building blocks in medicinal chemistry.

Another avenue for exploration is its use in novel cycloaddition reactions . As a precursor to ketenes (via dehydrochlorination), it could participate in [2+2] cycloadditions to form cyclobutanones, which are versatile synthetic intermediates. Research into controlling the stereoselectivity of these reactions, potentially through chiral catalysts, will be a key focus.

The potential for unexpected, solvent-participating transformations also warrants investigation. Research on related acyl chlorides has shown that under certain conditions, the solvent can act as a reactant, leading to surprising and potentially useful products. researchgate.net For example, reactions in solvents like tetrahydrofuran (B95107) (THF) could potentially lead to ring-opening and incorporation of the solvent backbone into the final product structure. researchgate.net

Potential TransformationReagents/ConditionsExpected Product ClassPotential Impact
Atom Transfer Radical Addition (ATRA)Radical Initiator (e.g., AIBN), Alkene/AlkyneComplex γ-bromo ketones/enonesAccess to complex carbonyl structures
Transition-Metal Cross-CouplingPd, Ni, or Cu catalyst, Coupling Partnerα-Aryl/Alkynyl/Amino pentanoyl derivativesStreamlined synthesis of pharmaceutical scaffolds
Keten-based [2+2] CycloadditionNon-nucleophilic base, OlefinSubstituted cyclobutanonesVersatile intermediates for complex molecules
Solvent-Involved ReactionsLewis acids, Ethereal solvents (e.g., THF)Ring-opened functionalized estersNovel scaffolds from common starting materials

Development of More Sustainable and Efficient Synthetic Protocols

The predominant method for synthesizing this compound relies on the Hell-Volhard-Zelinsky (HVZ) reaction of pentanoic acid, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orggoogle.comorgsyn.org This classical approach, while effective, suffers from several drawbacks, including the use of stoichiometric amounts of hazardous reagents like phosphorus tribromide (PBr₃) and corrosive bromine (Br₂), and the generation of significant acidic waste. orgsyn.org

Future research will focus on developing greener and more efficient synthetic routes. Key goals include the replacement of hazardous reagents, reduction of waste, and improvement of energy efficiency.

Alternative Brominating Agents: The use of N-bromosuccinimide (NBS) as a brominating agent is a known, milder alternative to Br₂. orgsyn.org Future protocols could optimize NBS-based syntheses, perhaps using catalytic activators to improve reaction rates and selectivity, thereby reducing the required equivalents of the reagent. orgsyn.org Exploring other solid, stable brominating agents could further enhance safety and handling. sci-hub.se

Catalytic Approaches: A significant leap forward would be the development of a direct, catalytic α-bromination of pentanoyl chloride or even pentanoic acid itself. This could involve photoredox catalysis or transition-metal catalysis to activate the C-H bond at the alpha position for selective bromination, circumventing the need for harsh, stoichiometric reagents.

Solvent Reduction and Alternative Media: Many current procedures utilize chlorinated solvents like carbon tetrachloride or dichloromethane (B109758). rsc.orgorgsyn.org Future protocols will aim to replace these with greener solvents (e.g., cyclopentyl methyl ether, 2-methyl-THF) or move towards solvent-free reaction conditions, which would dramatically improve the environmental profile of the synthesis.

Synthetic ProtocolTypical ReagentsAdvantagesDisadvantages / Areas for Improvement
Classic HVZ Pentanoic acid, PBr₃/Br₂, SOCl₂Well-established, reliableUse of hazardous reagents, high waste output
NBS-Based Pentanoyl chloride, NBS, HBr (cat.)Milder than Br₂, easier handlingOften requires chlorinated solvents, moderate yields
Future Catalytic Pentanoyl chloride, "Green" Br source, Catalyst (Photo- or Metal)Atom-economical, reduced waste, milder conditionsCatalyst development and stability are key challenges
Solvent-Free Reagents under neat or ball-milling conditionsEliminates solvent waste, potential for higher throughputHeat transfer and mixing can be challenging

Integration with Flow Chemistry and Automated Synthesis

The inherent reactivity and potential hazards associated with acyl chlorides, particularly those containing additional functional groups like bromine, make them ideal candidates for integration into continuous flow and automated synthesis platforms.

Flow Chemistry: Performing the synthesis of this compound in a flow reactor offers significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved selectivity, and, crucially, enhanced safety. The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents like thionyl chloride and managing exothermic events. Furthermore, in-line purification techniques can be integrated to generate a continuous stream of pure product, ready for subsequent reactions. While specific literature on the flow synthesis of this compound is scarce, the successful application of flow chemistry to other hazardous reactions, such as those involving diazomethane (B1218177) or strong oxidizers, provides a strong precedent. researchgate.net

Automated Synthesis: Automated synthesis platforms can leverage this compound as a key building block for the rapid generation of compound libraries. rsc.org By programming robotic systems to perform sequential additions of different nucleophiles (e.g., amines, alcohols, thiols) to a stock solution of this compound, diverse libraries of amides, esters, and thioesters can be assembled efficiently. This high-throughput approach is invaluable for lead discovery in medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships. The combination of automated synthesis with flow-generated this compound could create a powerful, seamless workflow from starting materials to final compound libraries.

Expanding Applications in Catalysis and Medicinal Chemistry Research

The bifunctional nature of this compound makes it a highly attractive building block for creating complex molecules with tailored properties, particularly in the fields of asymmetric catalysis and medicinal chemistry.

Asymmetric Catalysis: A significant future direction is the use of this compound in the synthesis of novel chiral ligands for asymmetric catalysis. The acyl chloride can be reacted with a chiral amine or alcohol to form an amide or ester linkage, while the bromo- group provides a handle for further functionalization. For example, it could be used to attach the pentanoyl fragment to a known ligand scaffold, or the bromide could be displaced by a phosphine, amine, or thiol donor group to create a new chelating arm. Research on the synthesis of ionic-liquid-supported ferrocene (B1249389) ligands using the closely related 6-bromohexanoyl chloride highlights the feasibility and potential of this strategy. mdpi.com Creating libraries of such ligands will enable the discovery of new catalysts for a wide range of enantioselective transformations.

Medicinal Chemistry Research: In medicinal chemistry, this compound is a versatile precursor for synthesizing biologically active compounds and their analogues. beilstein-journals.org The ability to react the acyl chloride with one nucleophile and the bromide with another allows for the rapid construction of diverse molecular architectures. For instance, the synthesis of alkaloid analogues and the anticoagulant drug apixaban (B1684502) has been shown to utilize the isomeric 5-bromopentanoyl chloride, demonstrating the power of such synthons in accessing complex drug targets. beilstein-journals.orggoogle.com Future research will likely see this compound used to synthesize novel protease inhibitors, enzyme-targeting probes, and derivatives of existing drugs to explore structure-activity relationships or improve pharmacokinetic properties. Its use in constructing PROTACs (PROteolysis TArgeting Chimeras) or other targeted protein degraders is another exciting possibility, where it could serve as a component of the linker connecting the target-binding and E3-ligase-binding moieties.

Research AreaApplication of this compoundExample Target Molecules/Systems
Asymmetric Catalysis Precursor for chiral ligand synthesisP,N-ligands, Ferrocene-based ligands, Supported catalysts
Medicinal Chemistry Building block for bioactive moleculesAlkaloid analogues, Protease inhibitors, PROTAC linkers
Agrochemicals Intermediate for pesticide synthesisNovel herbicides and fungicides
Materials Science Monomer for functional polymersPolymers with pendant reactive groups

Q & A

Q. How can computational chemistry models predict the reaction pathways of this compound with different nucleophiles?

  • Methods : Density functional theory (DFT) calculations simulate transition states and activation energies for reactions with amines or thiols.
  • Applications : Predict regioselectivity in complex systems (e.g., peptide acylation) .

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